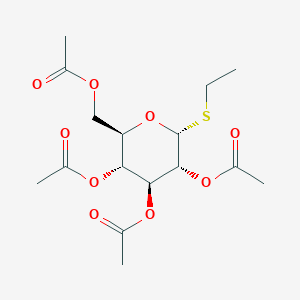

Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside

Descripción

BenchChem offers high-quality Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNFVZQPWZMHIF-IBEHDNSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside" CAS number 41670-79-5

An In-depth Technical Guide to Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside (CAS: 41670-79-5)

Introduction: A Versatile Player in Glycochemistry

Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside is a pivotal synthetic intermediate in the field of carbohydrate chemistry. As a thioglycoside—a class of sugar derivatives where the anomeric oxygen is replaced by a sulfur atom—it offers a unique combination of stability and reactivity. Unlike their O-glycoside counterparts, thioglycosides exhibit significant resistance to enzymatic and chemical hydrolysis, making them valuable tools for various biochemical investigations.[1][2] This stability, coupled with the ability to be selectively "activated" under specific conditions, positions this compound as a preferred glycosyl donor for the synthesis of complex oligosaccharides and glycoconjugates, which are fundamental to drug discovery and glycobiology.[2][3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its effective application in research. The key characteristics of Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside are summarized below.

| Property | Value | Reference |

| CAS Number | 41670-79-5 | [4] |

| Molecular Formula | C₁₆H₂₄O₉S | [4] |

| Molecular Weight | 392.4 g/mol | [4] |

| Appearance | White Crystalline Solid | [5] |

| IUPAC Name | [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate | [4] |

| SMILES | CCS[C@@H]1COC(=O)C)OC(=O)C)OC(=O)C">C@@HOC(=O)C | [4] |

| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate (EtOAc), Methanol (MeOH) | [5] |

| Storage | Recommended long-term storage at -20°C. May be stored at room temperature for short periods. | [6] |

Synthesis and Mechanistic Insight

The synthesis of thioglycosides like Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside typically proceeds from a readily available, fully acetylated glycosyl halide. The most common precursor is 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromo-α-D-glucose), which itself can be synthesized from glucose pentaacetate.[7]

The reaction with a thiol, in this case, ethanethiol, proceeds via a nucleophilic substitution at the anomeric carbon. The choice of base and solvent is critical to control the stereochemical outcome and reaction efficiency. The α-anomer is generally favored under conditions that promote an SN2-like displacement of the anomeric bromide.

Exemplary Synthesis Protocol

The following protocol outlines a representative procedure. Note: This is an illustrative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Preparation: To a solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add ethanethiol (1.2 eq).

-

Reaction Initiation: Cool the mixture to 0°C in an ice bath. Add a suitable base, such as sodium hydride (1.2 eq) or triethylamine (1.5 eq), portion-wise while stirring under an inert atmosphere (e.g., nitrogen or argon). The base deprotonates the thiol, forming the more nucleophilic thiolate anion.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the starting material is consumed, quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product into ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure α-thioglycoside.

The Thioglycoside as a Glycosylation Donor: Principles of Activation

A cornerstone of thioglycoside utility is the controlled activation of the anomeric thio-group for glycosylation.[3] The sulfur atom is "soft" and thiophilic, allowing it to be targeted by specific promoters without affecting other functional groups in the molecule.[8] This chemoselectivity is a major advantage in complex oligosaccharide synthesis.

Activation typically involves a thiophilic promoter that converts the stable thioglycoside into a highly reactive electrophilic intermediate. This intermediate is then attacked by the hydroxyl group of a glycosyl acceptor to form the desired glycosidic bond.

Common activation systems include:

-

Halonium-based promoters: N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like triflic acid (TfOH) is a widely used system.[9]

-

Metal Salts: Thiophilic metal salts such as those of copper(II), palladium(II), or gold(III) can coordinate to the anomeric sulfur, facilitating its departure.[3][10]

-

Alkylating Agents: Strong alkylating agents like methyl triflate (MeOTf) can form a sulfonium ion intermediate, which is an excellent leaving group.[8]

Key Applications in Drug Development and Chemical Biology

The unique properties of Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside and related thioglycosides have made them indispensable in several areas of research.

Metabolic Glycan Engineering and Inhibition

Peracetylated thioglycosides can be taken up by cells, where intracellular esterases remove the acetyl groups.[11] The resulting thioglycans can act as "metabolic decoys" or inhibitors in glycan biosynthesis pathways.[11][12] Because the thio-linkage is resistant to cleavage by glycosidases, these molecules can truncate the biosynthesis of cell-surface glycans.[11] This strategy has been used to:

-

Reduce selectin-dependent leukocyte adhesion, an important process in inflammation.[11]

-

Disrupt bacterial glycan biosynthesis, presenting a potential pathway for developing new antibiotics that target pathogenic bacteria without affecting beneficial bacteria or mammalian cells.[12]

Synthesis of S-Linked Glycopeptides

S-linked glycopeptides, where the carbohydrate moiety is attached to a cysteine residue, are of significant interest because they mimic natural glycoproteins but possess enhanced stability against enzymatic degradation.[13][14] Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside can be converted into a 1-thiosugar, which is a key building block for the synthesis of these stable glycopeptide analogues.[14] These constructs are valuable in developing therapeutic peptides with improved pharmacokinetic profiles and as tools for studying protein-carbohydrate interactions.[13][15][16]

Safety and Handling

As with all laboratory chemicals, proper handling of Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside is essential.

-

GHS Classification: The compound is generally classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3). It may also be harmful if swallowed (Acute toxicity, oral, Category 4).[5][17]

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated place, preferably a fume hood.[18]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[5]

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Wash skin thoroughly after handling.[5][18]

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[19] Long-term storage at -20°C is recommended to ensure stability.[6]

Conclusion

Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside is more than just a protected sugar derivative; it is a versatile and enabling tool for the modern glycochemist and drug discovery scientist. Its unique combination of stability, chemoselectivity, and controlled reactivity makes it an ideal glycosyl donor for constructing complex glycans and a powerful probe for dissecting and manipulating biological glycosylation pathways. As research continues to unravel the complexities of the glycome, the importance and application of well-designed building blocks like this thioglycoside will undoubtedly continue to grow.

References

-

American Elements. Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside. [Link]

-

Abdu-Allah, H. H. M., et al. (2015). Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. bioRxiv. [Link]

-

MDPI. (2017). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules. [Link]

-

Royal Society of Chemistry. (2025). Thioglycoside functionalization via chemoselective phosphine acceleration of a photocatalytic thiol–ene reaction. Chemical Science. [Link]

-

MDPI. (2022). Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. Molecules. [Link]

-

American Chemical Society. (2020). Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis. ACS Chemical Biology. [Link]

-

Elsevier. (2021). Activation of thioglycosides under mild alkylation conditions. Tetrahedron Letters. [Link]

-

PubChem. Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside. [Link]

-

Bulgarian Academy of Sciences. (2016). Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide. Bulgarian Chemical Communications. [Link]

-

ResearchGate. Thioglycoside activation strategies. [Link]

-

Royal Society of Chemistry. (2018). Protecting-group-free S-glycosylation towards thioglycosides and thioglycopeptides in water. Chemical Communications. [Link]

-

ResearchGate. Thioglycosides in Carbohydrate Research. [Link]

-

MDPI. (2019). Activation of Thioglycosides with Copper(II) Bromide. Molecules. [Link]

-

Freie Universität Berlin. (2024). Parametric Analysis of Donor Activation for Glycosylation Reactions. Chemistry – A European Journal. [Link]

-

American Chemical Society. (2013). Chemoselective Solution- and Solid-Phase Synthesis of Disulfide-Linked Glycopeptides. Organic Letters. [Link]

-

ResearchGate. 2 H-NMR spectra of 2,3,4,6-tetra-O-acetyl-Dglucopyranosyl bromide.... [Link]

-

ChemistryViews. (2018). Efficient Synthesis of S-Linked Glycopeptides. [Link]

-

ACS Publications. Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products. [Link]

-

Wiley Online Library. (2004). Efficient synthesis of S-linked glycopeptides in aqueous solution by a convergent strategy. Chemistry – A European Journal. [Link]

Sources

- 1. Thioglycoside functionalization via chemoselective phosphine acceleration of a photocatalytic thiol–ene reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside | C16H24O9S | CID 14078058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synthose.com [synthose.com]

- 6. usbio.net [usbio.net]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 10. mdpi.com [mdpi.com]

- 11. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistryviews.org [chemistryviews.org]

- 14. Efficient synthesis of S-linked glycopeptides in aqueous solution by a convergent strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protecting-group-free S-glycosylation towards thioglycosides and thioglycopeptides in water - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemoselective Solution- and Solid-Phase Synthesis of Disulfide-Linked Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. americanelements.com [americanelements.com]

- 18. echemi.com [echemi.com]

- 19. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Significance of Thioglycosides in Modern Glycoscience

In the intricate world of carbohydrate chemistry, thioglycosides have carved a niche as indispensable tools for the synthesis of complex oligosaccharides and glycoconjugates. Their remarkable stability to a wide range of reaction conditions, coupled with the diverse methods for their activation, has made them a cornerstone of modern glycosylation chemistry. Among these, ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside stands out as a versatile building block, offering a gateway to the stereoselective formation of α-glycosidic linkages—a notoriously challenging yet crucial task in the synthesis of biologically active molecules. This guide provides a comprehensive overview of this important thioglycoside, from its rational synthesis and detailed characterization to its strategic applications in the vanguard of drug discovery and development.

Nomenclature and Structural Elucidation

The unequivocal identification of a chemical entity is paramount for scientific rigor. The compound at the heart of this guide is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate.[1]

Common Synonyms:

-

Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside

-

Ethyl 2,3,4,6-tetra-O-acetyl-alpha-D-thioglucopyranoside[1]

-

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(ethylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate[1]

The structure of this molecule features a pyranose ring in a chair conformation, with four acetyl protecting groups at positions 2, 3, 4, and 6, and an ethylthio group at the anomeric carbon (C-1) in the alpha configuration.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄O₉S | PubChem[1] |

| Molecular Weight | 392.4 g/mol | PubChem[1] |

| Exact Mass | 392.11410351 Da | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 10 | PubChem[1] |

| Rotatable Bond Count | 11 | PubChem[1] |

The Art of Stereoselective Synthesis: Crafting the α-Anomer

The stereocontrolled synthesis of 1,2-cis-glycosides, such as the α-anomer of thioglucosides, is a formidable challenge in carbohydrate chemistry due to the competing formation of the thermodynamically more stable 1,2-trans-anomer. The choice of starting material, solvent, and reaction conditions is critical in directing the stereochemical outcome.

Mechanistic Considerations for α-Stereoselectivity

The formation of the α-thioglycoside is often kinetically controlled. The anomeric effect, which favors an axial orientation of an electronegative substituent at the anomeric center, contributes to the stability of the α-anomer. However, in the case of thioglycosides, this effect is less pronounced than in O-glycosides. Therefore, synthetic strategies must be carefully designed to favor the formation of the α-anomer over the β-anomer.

One common approach involves the use of a glycosyl halide precursor, such as acetobromo-α-D-glucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide), which can be synthesized from glucose pentaacetate.[2] The subsequent nucleophilic substitution with an ethyl thiolate proceeds via an Sₙ2-like mechanism. The stereochemical outcome at the anomeric center is highly dependent on the solvent and the nature of the counter-ion. Non-participating solvents are crucial to prevent the formation of an oxocarbenium ion intermediate, which would likely lead to a mixture of anomers.

Experimental Protocol: Synthesis from Acetobromo-α-D-glucose

This protocol outlines a reliable method for the synthesis of ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside, adapted from established procedures for thioglycoside synthesis.

Materials:

-

2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide

-

Ethanethiol

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous potassium carbonate

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

To a solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 eq) in anhydrous DMF, add ethanethiol (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

-

Stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of the glycosyl bromide and the product.

-

Inert Atmosphere: An inert atmosphere prevents the oxidation of the thiol.

-

Potassium Carbonate: This mild base facilitates the deprotonation of the thiol to the more nucleophilic thiolate.

-

DMF as Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the Sₙ2 reaction.

-

Chromatographic Purification: Silica gel chromatography is essential to separate the desired α-anomer from any unreacted starting materials, the β-anomer, and other byproducts.

Comprehensive Characterization: A Spectroscopic Fingerprint

The unambiguous characterization of ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside is crucial for its use in subsequent synthetic steps. A combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provides a detailed structural fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. The anomeric proton (H-1) of the α-anomer typically appears as a doublet at a characteristic downfield chemical shift with a relatively small coupling constant (J₁,₂) due to its equatorial orientation.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The chemical shift of the anomeric carbon (C-1) is particularly diagnostic of the anomeric configuration, with the α-anomer generally appearing at a lower field than the β-anomer.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. For ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside, the expected exact mass is 392.11410351 Da.[1]

Applications in Drug Discovery and Development

Thioglycosides are valuable intermediates in the synthesis of a wide array of biologically active molecules. Their stability allows for the manipulation of other functional groups in the molecule without affecting the anomeric thio-linkage, which can be activated for glycosylation at a later stage.

As Glycosyl Donors in Oligosaccharide Synthesis

Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside serves as an excellent glycosyl donor for the stereoselective synthesis of α-glucosides. The ethylthio group can be activated by various thiophilic promoters, such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Lewis acid (e.g., triflic acid), to generate a reactive glycosyl cation or a related intermediate, which then reacts with a glycosyl acceptor to form the desired glycosidic bond.

Diagram of Glycosylation Activation:

Caption: Activation of the thioglycoside donor to form an α-glycoside.

Synthesis of Bioactive Molecules

The α-glucosidic linkage is a key structural motif in many biologically active natural products and therapeutic agents. For example, it is found in various antibiotics, antitumor agents, and antiviral compounds. The use of ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside as a building block allows for the efficient and stereocontrolled introduction of this crucial moiety into complex molecular architectures. While specific examples of the direct use of this particular ethyl thioglycoside in the synthesis of a named drug are not prevalent in the readily available literature, its utility is well-established within the broader context of synthesizing α-linked oligosaccharides that are components of such bioactive molecules.

Conclusion and Future Perspectives

Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside is a valuable and versatile building block in synthetic carbohydrate chemistry. Its stereoselective synthesis, while challenging, provides access to the important α-glucosidic linkage. The detailed characterization of this compound is essential for its reliable use in multi-step syntheses. As the demand for complex carbohydrates in drug discovery and glycobiology continues to grow, the importance of well-characterized and readily accessible building blocks like ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside will undoubtedly increase. Future research will likely focus on the development of even more efficient and stereoselective methods for its synthesis and its application in the automated synthesis of complex oligosaccharides.

References

-

PubChem. (n.d.). Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

American Elements. (n.d.). Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside. Retrieved January 25, 2026, from [Link]

-

Wu, X., et al. (2011). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 16(12), 9996-10011. [Link]

-

PubChem. (n.d.). Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

MDPI. (2022). Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. Molecules, 27(18), 5980. [Link]

-

IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. Retrieved January 25, 2026, from [Link]

-

PubMed Central. (n.d.). Validation of Protein Acetylation by Mass Spectrometry. National Institutes of Health. Retrieved January 25, 2026, from [Link]

-

PubMed. (n.d.). Mass spectral analysis of acetylated peptides: Implications in proteomics. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Tabatadze, L., et al. (2019). Synthesis and biological activity of 2,3,4,6-tetra-o-acetyl-1-O-(2-chloro-3-phenyl thio propyl)-β-D-Glucopyranose. The Journal of Nature Studies - Annals of Agrarian Science, 17(4), 11-15. [Link]

Sources

An In-depth Technical Guide on Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside, a pivotal thioglycoside in carbohydrate chemistry. As a stable and versatile glycosyl donor, its strategic importance in the synthesis of complex glycoconjugates and carbohydrate-based therapeutics is well-established. This document will delve into its fundamental properties, outline a detailed protocol for its application, and explore the underlying principles that govern its reactivity.

Core Molecular Attributes and Physicochemical Properties

Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside is a protected form of a thioglucose derivative. The presence of the anomeric ethylthio group renders it a stable yet reactive building block for glycosylation reactions. The acetyl protecting groups at the 2, 3, 4, and 6 positions prevent unwanted side reactions and can be selectively removed under specific conditions to allow for further functionalization.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Source |

| Molecular Weight | 392.4 g/mol | [1] |

| Exact Mass | 392.11410351 Da | [1] |

| Molecular Formula | C₁₆H₂₄O₉S | [1] |

| Physical Description | White Crystalline Solid | [2] |

| Melting Point | 79-81 °C | [2] |

| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), and Methanol (MeOH) | [2] |

The Role of Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside in Glycosylation

Thioglycosides, such as the title compound, are widely employed as glycosyl donors in the synthesis of O-glycosides, S-glycosides, and N-glycosides. The stability of the anomeric thioethyl group allows for easy handling and purification, while its activation under specific conditions enables the formation of a new glycosidic bond.

Mechanism of Activation

The activation of the thioglycoside donor is typically achieved using a thiophilic promoter. This promoter interacts with the sulfur atom of the anomeric thioethyl group, transforming it into a good leaving group. This facilitates the departure of the thioethyl group and the formation of a reactive oxocarbenium ion intermediate. This intermediate is then susceptible to nucleophilic attack by a glycosyl acceptor (e.g., an alcohol), leading to the formation of the desired glycosidic linkage.

The general workflow for a glycosylation reaction using Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside is depicted below:

Experimental Protocol: Synthesis of an O-Glycoside

This section provides a detailed, step-by-step methodology for a typical glycosylation reaction using Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside as the glycosyl donor.

Materials and Reagents

-

Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside (Glycosyl Donor)

-

Glycosyl Acceptor (e.g., a primary or secondary alcohol)

-

N-Iodosuccinimide (NIS)

-

Trifluoromethanesulfonic acid (TfOH)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Procedure

-

Preparation of Reactants : In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside (1.0 equivalent) and the glycosyl acceptor (1.2 equivalents) in anhydrous DCM.

-

Addition of Promoter : Cool the reaction mixture to the appropriate temperature (typically between -40 °C and 0 °C). Add N-Iodosuccinimide (1.5 equivalents).

-

Initiation of Reaction : Slowly add a catalytic amount of Trifluoromethanesulfonic acid (0.1-0.2 equivalents) to the reaction mixture. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Reaction Quenching : Once the reaction is complete (as indicated by TLC), quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

-

Aqueous Workup : Allow the mixture to warm to room temperature. Dilute with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure glycoside product.

Rationale Behind Experimental Choices

-

Inert Atmosphere : The use of an inert atmosphere is crucial to prevent the reaction of the sensitive reagents and intermediates with atmospheric moisture and oxygen.

-

Anhydrous Solvent : Anhydrous conditions are essential as water can compete with the glycosyl acceptor, leading to hydrolysis of the donor and reduced yield of the desired product.

-

Low Temperature : The reaction is typically carried out at low temperatures to control the reactivity of the oxocarbenium ion intermediate and to enhance the stereoselectivity of the glycosylation.

-

Thiophilic Promoter System : The combination of NIS and a catalytic amount of a strong acid like TfOH is a common and effective promoter system for activating thioglycosides. NIS acts as the primary thiophile, while TfOH enhances its reactivity.

-

Quenching with Sodium Thiosulfate : Sodium thiosulfate is used to neutralize the excess NIS and any iodine formed during the reaction.

-

Aqueous Workup : The washing steps with sodium bicarbonate and brine are performed to remove any remaining acidic and aqueous-soluble impurities.

Conclusion

Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside is a cornerstone in the field of synthetic carbohydrate chemistry. Its stability, coupled with its tunable reactivity, makes it an invaluable tool for the construction of complex oligosaccharides and glycoconjugates. A thorough understanding of its properties and the principles governing its activation is paramount for its successful application in research and development.

References

-

PubChem. Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside. National Center for Biotechnology Information. [Link]

-

American Elements. Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside. [Link]

Sources

An In-depth Technical Guide to the NMR Spectral Data of Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside is a pivotal intermediate in the synthesis of complex carbohydrates and glycoconjugates. As a stable thioglycoside donor, its precise structural elucidation is paramount for its effective use in glycosylation reactions, a cornerstone of drug development and glycobiology research. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of its anomeric configuration and overall structure. This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for this compound, methodologies for data acquisition, and an interpretation of the key spectral features.

Molecular Structure and Properties

Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside possesses a molecular formula of C₁₆H₂₄O₉S and a molecular weight of 392.4 g/mol .[1] The α-configuration at the anomeric center (C-1) is a critical determinant of its reactivity as a glycosyl donor.

Molecular Structure of Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside

Caption: 2D representation of the molecular structure.

Predicted ¹H NMR Spectral Data

Key Features of the ¹H NMR Spectrum:

-

Anomeric Proton (H-1): The proton at the anomeric center (C-1) is highly deshielded due to the presence of the adjacent sulfur and ring oxygen atoms. For an α-thioglycoside, the H-1 signal is expected to appear as a doublet with a relatively small coupling constant (J₁,₂), typically in the range of 5-6 Hz. This is a key diagnostic feature to distinguish it from the β-anomer, which would exhibit a larger J₁,₂ coupling constant (around 10 Hz) due to the trans-diaxial relationship between H-1 and H-2. The chemical shift is anticipated to be in the region of 5.6-5.8 ppm .

-

Ring Protons (H-2, H-3, H-4, H-5): These protons will resonate in the range of 3.8-5.4 ppm . The signals will be multiplets due to coupling with adjacent protons. The exact chemical shifts are influenced by the orientation of the neighboring acetyl groups.

-

Methylene Protons at C-6 (H-6a, H-6b): The two protons on C-6 are diastereotopic and will appear as distinct signals, likely in the 4.1-4.3 ppm region. They will show geminal coupling to each other and vicinal coupling to H-5.

-

Ethyl Group Protons (-S-CH₂-CH₃): The methylene protons of the ethyl group are expected to appear as a quartet around 2.6-2.8 ppm , coupled to the methyl protons. The methyl protons will appear as a triplet around 1.2-1.4 ppm .

-

Acetyl Group Protons (-O-C(O)-CH₃): The four acetyl groups will give rise to four distinct singlets in the region of 1.9-2.2 ppm , integrating to 3 protons each.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-1 | 5.6 - 5.8 | d | J₁,₂ = 5-6 |

| H-2 | 5.0 - 5.2 | dd | J₁,₂ = 5-6, J₂,₃ ≈ 10 |

| H-3 | 5.2 - 5.4 | t | J₂,₃ ≈ 10, J₃,₄ ≈ 9-10 |

| H-4 | 5.0 - 5.2 | t | J₃,₄ ≈ 9-10, J₄,₅ ≈ 9-10 |

| H-5 | 3.9 - 4.1 | m | |

| H-6a, H-6b | 4.1 - 4.3 | m | |

| -S-CH₂ -CH₃ | 2.6 - 2.8 | q | J ≈ 7.5 |

| -S-CH₂-CH₃ | 1.2 - 1.4 | t | J ≈ 7.5 |

| -OAc (4x) | 1.9 - 2.2 | s |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

Key Features of the ¹³C NMR Spectrum:

-

Anomeric Carbon (C-1): The anomeric carbon is a key diagnostic signal. In thioglycosides, the C-1 signal is shifted upfield compared to O-glycosides. For the α-anomer, it is expected in the region of 80-85 ppm .

-

Ring Carbons (C-2, C-3, C-4, C-5): These carbons typically resonate between 68 and 75 ppm .

-

Methylene Carbon at C-6: The C-6 carbon will be found further downfield due to the deshielding effect of the primary acetate group, expected around 62-64 ppm .

-

Ethyl Group Carbons (-S-CH₂-CH₃): The methylene carbon of the ethyl group is expected around 24-26 ppm , while the methyl carbon will be further upfield, around 15-17 ppm .

-

Carbonyl Carbons (-O-C=O): The four carbonyl carbons of the acetyl groups will appear in the downfield region of the spectrum, typically between 169 and 171 ppm .

-

Methyl Carbons of Acetyl Groups (-O-C(O)-CH₃): The four methyl carbons of the acetyl groups will have very similar chemical shifts, appearing in the 20-22 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 80 - 85 |

| C-2 | 68 - 70 |

| C-3 | 70 - 72 |

| C-4 | 68 - 70 |

| C-5 | 72 - 74 |

| C-6 | 62 - 64 |

| -S-C H₂-CH₃ | 24 - 26 |

| -S-CH₂-C H₃ | 15 - 17 |

| -O-C =O (4x) | 169 - 171 |

| -O-C(O)-C H₃ (4x) | 20 - 22 |

For comparison, the experimentally determined ¹³C NMR spectrum of the related compound, ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside, shows signals at δ 170.3, 170.2, 170.0, 169.4 (C=O), 83.6 (C-1), 74.5 (C-5), 72.1 (C-3), 67.8 (C-2), 67.4 (C-4), 61.6 (C-6), 25.0 (S-CH₂), 20.8, 20.6, 20.5 (OAc), 15.2 (CH₃).[2] The key difference for the α-gluco anomer would be the chemical shift of C-1 and the relative shifts of the other ring carbons due to the change in stereochemistry at C-1 and C-4.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, the following experimental protocol is recommended.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved by gentle vortexing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

The experiments should be performed on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.[3]

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans will be required.

-

2D NMR (Optional but Recommended): For unambiguous assignment, it is highly recommended to acquire 2D correlation spectra such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Calibrate the chemical shift scale. For ¹H NMR, the TMS signal is set to 0.00 ppm or the residual CHCl₃ signal to 7.26 ppm. For ¹³C NMR, the CDCl₃ signal is set to 77.16 ppm.[3]

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the spin systems.

-

Conclusion

The structural characterization of Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside by NMR spectroscopy is a critical step in its application as a glycosyl donor. By understanding the expected chemical shifts and coupling constants for the α-anomer, researchers can confidently verify the structure and purity of their synthesized or purchased material. The combination of 1D ¹H and ¹³C NMR, supplemented with 2D correlation experiments, provides a robust and definitive method for the complete assignment of this important carbohydrate intermediate. This guide serves as a valuable resource for scientists engaged in glycoscience and the development of novel therapeutics.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14078058, Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10960161, Ethyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside. Retrieved from [Link]

-

American Elements. (n.d.). Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10572588, Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside. Retrieved from [Link]

-

MDPI. (2009). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Retrieved from [Link]

-

Baghdad Science Journal. (2021). Synthesis and Characterization of Co-Polymer (Styrene / Allyl 2,3,4,6-tetra-O -acetyl-β-D-glucopyranoside). Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2725013, 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide. Retrieved from [Link]

-

National Institutes of Health. (2023). Utilizing Reusable Catalyst Phosphotungstic Acid for the Synthesis of Thioglycoside from Per-O-acetyl Saccharides with Microwave-Assisted and De-O-acetylation with Methanol. Retrieved from [Link]

Sources

- 1. Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside | C16H24O9S | CID 14078058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | C16H24O9S | CID 10572588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Utilizing Reusable Catalyst Phosphotungstic Acid for the Synthesis of Thioglycoside from Per-O-acetyl Saccharides with Microwave-Assisted and De-O-acetylation with Methanol - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Scientist's Guide to Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside: Synthesis, Reactivity, and Applications in Modern Glycobiology

Abstract

Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside stands as a cornerstone glycosyl donor in the field of chemical glycobiology. Its unique combination of stability, predictable reactivity, and versatility makes it an indispensable tool for the synthesis of complex glycans and glycoconjugates. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound. We will delve into its synthesis, the mechanistic principles governing its activation as a glycosyl donor, its strategic applications in constructing biologically relevant molecules, and detailed, field-proven experimental protocols. The aim is to equip the reader not just with methods, but with the scientific rationale required to effectively harness this powerful building block in their research endeavors.

Introduction: The Strategic Importance of Thioglycosides

In the intricate world of glycobiology, the chemical synthesis of oligosaccharides and glycoconjugates is paramount for elucidating their diverse biological roles, from cell signaling to pathogenesis.[1] The choice of the glycosyl donor—the activated sugar unit transferred during glycosylation—is a critical determinant of success. Thioglycosides, characterized by a sulfur linkage at the anomeric carbon, have emerged as exceptionally versatile donors.[1]

Their popularity stems from a crucial balance: they are sufficiently stable to withstand a wide range of common protecting group manipulations, yet can be readily "activated" under specific, mild conditions using thiophilic promoters.[2] This allows for a modular and controlled approach to glycan assembly. Among these, Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside is a particularly valuable and widely used building block for introducing glucose units. The ethylthio group provides a good balance of reactivity and stability, while the acetyl protecting groups at the C2, C3, C4, and C6 positions influence the stereochemical outcome of the glycosylation reaction through neighboring group participation.

Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.

| Property | Value | Source |

| IUPAC Name | [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate | [3] |

| Molecular Formula | C₁₆H₂₄O₉S | [3] |

| Molecular Weight | 392.4 g/mol | [3] |

| CAS Number | 52645-73-5 | [3] |

| Appearance | White to yellow powder/solid | [4] |

| Melting Point | 67-68 °C | [5] |

Synthesis of the Glycosyl Donor

The reliable synthesis of the glycosyl donor is the first critical step in any glycosylation campaign. A common and efficient method to produce thioglycosides involves the reaction of a per-O-acetylated sugar with a thiol in the presence of a Lewis or Brønsted acid catalyst.

Rationale for the Synthetic Approach

The presented protocol utilizes β-D-glucose pentaacetate as the starting material and triflic acid (TfOH) as a potent Brønsted acid catalyst.[6] This approach is favored for several reasons:

-

Accessibility of Starting Material: β-D-glucose pentaacetate is a commercially available and relatively inexpensive starting material.

-

Thermodynamic Control: The reaction conditions can favor the formation of the thermodynamically more stable α-anomer. Computational studies have shown the α-anomer of 2,3,4,6-tetra-O-acetyl-D-glucopyranose to be approximately 2.7 kcal/mol more stable than the β-anomer, a preference that extends to its derivatives.[7]

-

Efficiency: Triflic acid is a highly efficient catalyst for this transformation, often allowing for high yields and relatively fast reaction times, sometimes even with sub-stoichiometric amounts.[6]

Detailed Synthesis Protocol

Protocol 1: Synthesis of Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside [6]

-

Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add β-D-glucose pentaacetate (1.0 equiv).

-

Solvent and Reagents: Dissolve the pentaacetate in anhydrous dichloromethane (DCM). Add ethanethiol (2.0 equiv).

-

Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add triflic acid (TfOH, 0.8–1.0 equiv) dropwise. Note: The optimal amount of TfOH may vary depending on the reactivity of the specific batch of starting material.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes to a few hours).

-

Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Workup: Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by silica gel column chromatography to afford the title compound.

The Role as a Glycosyl Donor: Activation and Mechanism

The utility of a thioglycoside lies in its ability to be converted from a stable, unreactive form into a highly electrophilic species that can be attacked by a glycosyl acceptor (an alcohol). This activation is typically achieved with a "thiophilic" promoter system.

The NIS/TfOH Promoter System

One of the most robust and widely used promoter systems for thioglycoside activation is a combination of N-Iodosuccinimide (NIS) and a catalytic amount of a strong Brønsted acid, typically triflic acid (TfOH).[2]

-

Expertise & Causality: The choice of this system is deliberate. NIS serves as a halonium source. The "soft" sulfur of the thioglycoside is highly nucleophilic towards the "soft" iodine of NIS. The acid, TfOH, acts as a co-activator, protonating the succinimide nitrogen of the intermediate, making it a better leaving group and enhancing the overall electrophilicity of the system.

Mechanism of Activation and Glycosylation

The activation process proceeds through several key intermediates, leading to the formation of the glycosidic bond. The acetyl group at the C2 position plays a crucial role in directing the stereochemical outcome.

Caption: Mechanism of NIS/TfOH activation and 1,2-trans glycosylation.

Mechanistic Explanation:

-

Activation: The ethylthio group of the donor attacks the electrophilic iodine of NIS, forming an iodonium-sulfonium intermediate.

-

Leaving Group Departure: This intermediate is unstable and collapses, with the ethylthio-iodide moiety departing, leading to the formation of a transient oxocarbenium ion.

-

Neighboring Group Participation (NGP): This is the key stereodirecting step. The carbonyl oxygen of the C2-acetyl group acts as an internal nucleophile, attacking the anomeric center to form a stable five-membered acylal intermediate. This participation effectively blocks the α-face of the sugar ring.

-

Nucleophilic Attack: The glycosyl acceptor (an alcohol) can now only attack the anomeric carbon from the opposite, unhindered β-face.

-

Product Formation: This attack opens the acylal ring and results in the exclusive formation of a 1,2-trans-glycosidic linkage (a β-glycoside in the case of glucose). This high degree of stereocontrol is a primary reason for using donors with a participating group at C2.

Key Applications in Glycobiology and Drug Discovery

The utility of Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside extends beyond simple oligosaccharide synthesis. It serves as a precursor for creating sophisticated molecular tools.

Synthesis of S-linked Glycans for Enhanced Stability

Natural O- and N-linked glycans are susceptible to enzymatic cleavage by glycosidases. For many applications, such as developing enzyme inhibitors or stable ligands for protein binding studies, this instability is a significant drawback. Replacing the anomeric oxygen with sulfur creates an S-linked glycoside, which is resistant to glycosidase-mediated hydrolysis.[8]

Caption: Workflow for synthesizing stable S-linked glycoconjugates.

Probing Carbohydrate-Protein Interactions

Carbohydrate-binding proteins (lectins) are crucial mediators of cellular recognition. To study these interactions, researchers often immobilize synthetic glycans on surfaces like microarrays or SPR sensors. S-linked glycans derived from our title compound are ideal for this purpose. They can be synthesized with a terminal functional group (e.g., an azide or alkyne for "click" chemistry) on the aglycone portion, allowing for covalent attachment to a surface while ensuring the glycan itself remains stable during prolonged experiments.[9]

Precursor for Glycosidase Inhibitors

Because S-glycosides mimic the natural O-glycosides but resist cleavage, they are excellent candidates for competitive inhibitors of glycosidases.[8] By synthesizing a library of S-linked glucosides with various aglycone structures, researchers can probe the active site of a target glycosidase to develop potent and selective inhibitors, which are valuable as potential therapeutic agents for diseases like diabetes and viral infections.[8][10]

Experimental Protocols

The following protocols are representative and should be adapted based on the specific substrates and scales used.

Protocol 2: A Representative Glycosylation Reaction[2]

This protocol describes a typical glycosylation using the title compound as the donor and a generic primary alcohol as the acceptor.

-

Preparation: Add the glycosyl donor (1.2 equiv), glycosyl acceptor (1.0 equiv), and freshly activated 4 Å molecular sieves to a flame-dried, argon-purged flask.

-

Solvent: Add anhydrous DCM via syringe. Stir the mixture at room temperature for 1 hour to ensure dryness.

-

Cooling: Cool the reaction mixture to -25 °C.

-

Reagent Addition: Add N-Iodosuccinimide (NIS, 2.0 equiv) to the mixture. After 5 minutes, add a stock solution of triflic acid (TfOH, 0.1 equiv) in DCM dropwise.

-

Reaction: Allow the reaction to warm to room temperature over 1 hour, monitoring by TLC.

-

Quenching: Quench the reaction by adding triethylamine (TEA), followed by dilution with DCM.

-

Workup: Filter the mixture through a pad of Celite, washing with DCM. Concentrate the filtrate. The residue can be further processed by washing with a saturated solution of sodium thiosulfate to remove excess iodine.

-

Purification: Purify the crude product by silica gel column chromatography.

Protocol 3: Zemplén Deprotection of Acetyl Groups[11]

This standard protocol removes the acetyl protecting groups to yield the final, unprotected glycan.

-

Dissolution: Dissolve the acetylated glycoside product (1.0 equiv) in dry methanol under an argon atmosphere.

-

Catalyst Addition: Cool the solution to 0 °C and add a catalytic amount of sodium methoxide (NaOMe) solution in methanol (e.g., 0.1 M solution, add until pH is ~9-10).

-

Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed. The reaction is typically complete within 1-2 hours.

-

Neutralization: Quench the reaction by adding an ion-exchange resin (H⁺ form, such as Amberlite IR120) until the pH of the solution becomes neutral.

-

Filtration: Filter off the resin and wash it thoroughly with methanol.

-

Concentration: Combine the filtrate and washings and concentrate under reduced pressure. The resulting deprotected glycoside is often pure enough for use or can be further purified if necessary.

Conclusion

Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside is more than just a chemical reagent; it is a strategic asset for the modern glycobiology laboratory. Its stability, coupled with well-understood and highly stereocontrolled activation chemistry, provides a reliable platform for the synthesis of complex carbohydrates. From the construction of oligosaccharide chains to the development of stabilized glycan probes and enzyme inhibitors, its applications are broad and impactful. This guide has provided the foundational knowledge and practical protocols necessary for scientists to confidently integrate this versatile glycosyl donor into their synthetic strategies, paving the way for new discoveries in the function and application of carbohydrates.

References

-

Hung, L.-C., Chen, C.-H., & Fang, J.-M. (2010). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 15(1), 479-495. [Link]

-

Li, W., Yu, B., & Li, Y. (2022). Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. Molecules, 27(18), 5989. [Link]

-

Kancharla, P. K., & Demchenko, A. V. (2019). Triflic Acid-Mediated Synthesis of Thioglycosides. Organic & Biomolecular Chemistry, 17(33), 7759-7763. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14078058, Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside. Retrieved January 25, 2026 from [Link].

-

Escopy, S. (2021). New Methods for the Synthesis, Activation, and Application of Thioglycosides. University of Missouri-St. Louis. [Link]

-

Kim, J.-H., & Kim, K. S. (2021). De-O-acetylation using sodium methoxide. In Glycoscience Protocols (GlycoPODv2). NCBI. [Link]

-

McGregor, N., & Burton, A. (2017). Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis. ACS Chemical Biology, 12(11), 2891-2899. [Link]

-

Wang, C.-C., Lee, J.-C., & Luo, S.-Y. (2014). Green deacylation of peracylated glycosides. Green Chemistry, 17(1), 374-379. [Link]

-

Zemplén Deacetylation. (2023). In Chemistry Online. [Link]

-

Samoshina, N. M., Samoshin, V. V., & Ibatullin, F. M. (2014). Thio-β-D-glucosides: synthesis and evaluation as glycosidase inhibitors and activators. Journal of Chemistry, 2014, 1-9. [Link]

-

Reddit discussion on Zemplén deacetylation. (2023). [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91694274, Ethyl alpha-d-glucopyranoside. Retrieved January 25, 2026 from [Link].

-

iChemical. Ethyl 1-thio-alpha-D-galactopyranosidetetraacetate. [Link]

-

Götze, S., & Götze, S. (2021). Synthesis of Tetravalent Thio- and Selenogalactoside-Presenting Galactoclusters and Their Interactions with Bacterial Lectin PA-IL from Pseudomonas aeruginosa. Molecules, 26(3), 567. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10572588, Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside. Retrieved January 25, 2026 from [Link].

-

iChemical. Ethyl 1-thio-alpha-D-galactopyranosidetetraacetate. [Link]

Sources

- 1. irl.umsl.edu [irl.umsl.edu]

- 2. mdpi.com [mdpi.com]

- 3. Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside | C16H24O9S | CID 14078058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synthose.com [synthose.com]

- 5. Ethyl 1-thio-alpha-D-galactopyranosidetetraacetate, CAS No. 126187-25-5 - iChemical [ichemical.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 9. mdpi.com [mdpi.com]

- 10. Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside as a Biochemical Reagent

This guide provides a comprehensive overview of Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside, a versatile biochemical reagent for researchers, scientists, and drug development professionals. This document delves into its synthesis, physicochemical properties, and its critical applications as a glycosyl donor and a chemical probe in biological systems.

Introduction: Unveiling a Key Player in Glycobiology

Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside is a protected thioglycoside that has emerged as a valuable tool in the field of glycobiology and medicinal chemistry. Its structure, featuring an ethylthio group at the anomeric carbon and acetyl protecting groups on the hydroxyls of the glucose ring, confers unique reactivity and stability. Unlike their O-glycoside counterparts, thioglycosides are generally more resistant to enzymatic hydrolysis, making them excellent candidates for use as inhibitors and metabolic probes in cellular environments[1][2]. The α-anomeric configuration of this specific compound offers distinct stereochemical outcomes in glycosylation reactions, making it a strategic choice for the synthesis of complex carbohydrates and glycoconjugates[1][3].

This guide will explore the fundamental aspects of this reagent, from its chemical synthesis to its practical applications, providing researchers with the necessary knowledge to effectively utilize it in their experimental workflows.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for its successful application.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₄O₉S | [4] |

| Molecular Weight | 392.42 g/mol | [4] |

| Appearance | White Crystalline Solid | [5] |

| Melting Point | 79-81 °C | [5] |

| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH) | [5] |

| Storage | Store at 0 to 8 °C | [5] |

Safety and Handling:

Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside is classified with a "Warning" signal word and carries the GHS pictogram for an exclamation mark. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[5].

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection[5].

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5].

-

If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth[5].

-

If on skin, wash with plenty of soap and water[5].

Synthesis and Purification: A Stereoselective Approach

The stereoselective synthesis of α-thioglycosides is a critical aspect of their utility. While various methods exist for the synthesis of thioglycosides, achieving high α-selectivity can be challenging. A common and effective approach involves the use of a Lewis acid-catalyzed reaction between a per-acetylated sugar and a thiol.

General Synthesis Workflow

The synthesis of Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside can be achieved from the readily available penta-O-acetyl-β-D-glucose. The reaction proceeds via an oxocarbenium ion intermediate, and the stereochemical outcome is influenced by factors such as the solvent, temperature, and the nature of the Lewis acid catalyst. Trifluoromethanesulfonic acid (TfOH) has been shown to be an efficient promoter for this transformation[6].

Detailed Experimental Protocol (Adapted from Triflic Acid-Mediated Thioglycoside Synthesis)

This protocol is adapted from established methods for triflic acid-mediated thioglycosylation of per-acetylated sugars[6].

Materials:

-

Penta-O-acetyl-β-D-glucose

-

Ethanethiol (EtSH)

-

Trifluoromethanesulfonic acid (TfOH)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve penta-O-acetyl-β-D-glucose (1.0 equiv.) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add ethanethiol (1.2 equiv.) to the solution.

-

Slowly add trifluoromethanesulfonic acid (0.8-1.0 equiv.) dropwise to the stirred solution. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After the starting material is consumed (typically within 1-3 hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside. The α-anomer is generally less polar than the β-anomer and will elute first.

Expected Yield: Yields for this type of reaction can range from good to excellent, often exceeding 80%, with high α-stereoselectivity, especially at lower temperatures[6].

Mechanism of Action in Glycosylation Reactions

Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside serves as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates. The activation of the thioglycoside is a key step that dictates the efficiency and stereochemical outcome of the glycosylation reaction.

Activation of the Thioglycoside Donor

The activation process typically involves a thiophilic promoter, such as a combination of an electrophilic halogen source (e.g., N-iodosuccinimide, NIS) and a catalytic amount of a strong acid (e.g., TfOH)[3]. The mechanism proceeds through the formation of a highly reactive glycosyl sulfonium ion intermediate.

The departure of the ethylsulfenyl group from the sulfonium ion generates a transient oxocarbenium ion. The stereochemistry of the final glycosidic bond is determined by the direction of the nucleophilic attack of the glycosyl acceptor on this intermediate. The presence of a participating group (like an acetyl group) at the C-2 position can influence the stereochemical outcome, often favoring the formation of a 1,2-trans-glycosidic linkage through the formation of a dioxolanylium ion intermediate. However, under non-participating conditions or with specific promoters, the α-glycoside can be obtained.

Stereochemical Control: The α-Anomer Advantage

The choice between the α- and β-anomer of a thioglycoside donor can significantly impact the stereoselectivity of the glycosylation reaction. While the β-anomer is often employed for the synthesis of 1,2-trans-glycosides due to neighboring group participation, the α-anomer can be advantageous for achieving 1,2-cis-glycosylation, particularly when direct SN2-like displacement is favored or when specific promoter/solvent systems are used to control the anomeric outcome. The reactivity of thioglycosides is also influenced by the electronic properties of the aglycon; however, for ethylthioglycosides, the activation conditions play a more dominant role in determining the reaction rate and selectivity.

Applications as a Biochemical Reagent

Beyond its role as a synthetic building block, Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside and related thioglycosides have found significant applications as chemical probes to study and manipulate biological systems.

Metabolic Decoys and Inhibitors of Glycosylation

Peracetylated thioglycosides are cell-permeable and can act as metabolic decoys in cellular glycosylation pathways. Once inside the cell, cytosolic esterases remove the acetyl groups, and the resulting thioglycoside can be recognized by glycosyltransferases. However, due to the stability of the thioether bond, these thioglycosides can act as chain terminators or inhibitors of specific glycosylation steps[1][2].

Studies have shown that thioglycosides can be more potent inhibitors of glycan biosynthesis than their O-glycoside counterparts, partly due to their resistance to degradation by intracellular glycosidases[1]. This makes them valuable tools for studying the functional roles of specific glycans in cellular processes.

Probing Carbohydrate-Protein Interactions

The stability of the thioglycosidic linkage makes these molecules excellent probes for studying carbohydrate-protein interactions. They can be used as ligands in affinity chromatography to purify lectins and other carbohydrate-binding proteins. Furthermore, they can be incorporated into more complex structures, such as glycoconjugates or glycan arrays, to investigate the binding specificity of various proteins.

Enzyme Inhibition Assays

The structural similarity of thioglycosides to natural O-glycosides, combined with their resistance to hydrolysis, makes them effective competitive inhibitors of glycosidases. An enzyme inhibition assay can be performed to determine the inhibitory potency (e.g., IC₅₀ value) of Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside against a specific glycosidase.

Illustrative Protocol: α-Glucosidase Inhibition Assay

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside (inhibitor)

-

Phosphate buffer (e.g., 100 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add varying concentrations of the inhibitor to the wells. Include control wells with no inhibitor.

-

Add the α-glucosidase solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding the pNPG substrate to all wells.

-

Incubate the reaction for a specific time (e.g., 20 minutes) at 37 °C.

-

Stop the reaction by adding the Na₂CO₃ solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Expected Outcome: Thioglycosides have been shown to be potent inhibitors of various glycosidases. For instance, certain thioglycosides have demonstrated IC₅₀ values in the micromolar range against human SGLT1 and SGLT2 transporters[7]. The specific IC₅₀ value for Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside against α-glucosidase would need to be determined experimentally.

Conclusion

Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside is a powerful and versatile tool for chemical biologists and medicinal chemists. Its unique combination of stability, reactivity, and stereochemistry makes it an invaluable glycosyl donor for the synthesis of complex carbohydrates and a potent chemical probe for investigating and manipulating biological processes involving glycans. A thorough understanding of its properties, synthesis, and reaction mechanisms, as provided in this guide, will enable researchers to harness its full potential in their scientific endeavors.

References

-

Williams D. A., Pradhan K., Paul A., Olin I. R., Tuck O. T., Moulton K. D., Kulkarni S. S., & Dube D. H. (2020). Metabolic inhibitors of bacterial glycan biosynthesis. Chemical Science, 11(7), 1761–1774. [Link]

-

Wang S.-S., Gao X., Solar Vd., Yu X., Antonopoulos A., Friedman A. E., Matich E. K., Atilla-Gokcumen G. E., Nasirikenari M., Lau J. T., Dell A., Haslam S. M., Laine R. A., & Neelamegham S. (2018). Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. Cell Chemical Biology, 25(12), 1519–1532.e5. [Link]

-

Glycoscience Protocols (GlycoPODv2). (2021). Glycosidation using thioglycoside donor. [Link]

-

Chen, M.-S., & Lin, C.-H. (2009). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 14(9), 3315–3331. [Link]

-

Feng, G.-J., Wang, S.-S., Lv, J., Luo, T., Wu, Y., & Dong, H. (2022). Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. Molecules, 27(18), 6003. [Link]

-

Shrestha, G., & Demchenko, A. V. (2019). Triflic Acid-Mediated Synthesis of Thioglycosides. Organic Letters, 21(17), 7034–7038. [Link]

-

PubChem. (n.d.). Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside. Retrieved January 25, 2026, from [Link]

-

Grempler, R., Thomas, L., Eckhardt, M., Himmelsbach, F., Eickelmann, P., & Frötschl, R. (2007). Thioglycosides as inhibitors of hSGLT1 and hSGLT2: Potential therapeutic agents for the control of hyperglycemia in diabetes. International Journal of Medical Sciences, 4(5), 274–280. [Link]

Sources

- 1. Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Glycoside - Wikipedia [en.wikipedia.org]

- 7. Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside | C16H24O9S | CID 14078058 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside: A Key Intermediate in Modern Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of carbohydrate moieties into molecular frameworks is a cornerstone of modern medicinal chemistry, often imparting crucial pharmacokinetic and pharmacodynamic properties. Among the diverse toolkit of glycosyl donors, ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside has emerged as a versatile and reliable intermediate. Its stability, coupled with tunable reactivity, makes it an invaluable building block, particularly in the synthesis of complex therapeutics such as the blockbuster class of SGLT2 inhibitors. This guide provides an in-depth exploration of the synthesis, activation, and application of this key thioglycoside, offering field-proven insights and detailed protocols for the discerning researcher.

Introduction: The Strategic Importance of Thioglycosides

In the landscape of glycosylation chemistry, glycosyl donors are the linchpins that enable the formation of critical glycosidic bonds. Thioglycosides, characterized by a sulfur atom at the anomeric position, have carved a significant niche due to their optimal balance of stability and reactivity. Unlike more labile donors such as glycosyl halides, thioglycosides are generally stable enough to withstand a variety of synthetic transformations, allowing for their introduction early in a synthetic sequence.[1][2] This stability, however, does not compromise their utility. The anomeric sulfur, being a soft nucleophile, can be selectively activated by a range of thiophilic promoters, allowing for controlled glycosylation reactions under specific and often mild conditions.[3][4][5]

Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside is a prime exemplar of this class. The acetyl protecting groups render the molecule relatively non-polar and crystalline, simplifying purification. The ethylthio group at the anomeric center serves as an excellent leaving group upon activation, facilitating the formation of a new C-C or C-O glycosidic bond, a critical step in the synthesis of C-aryl glucosides like Dapagliflozin and Canagliflozin.[6][7][8]

| Property | Value |

| IUPAC Name | [(2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(ethylthio)oxan-2-yl]methyl acetate |

| Molecular Formula | C16H24O9S |

| Molecular Weight | 392.4 g/mol [9] |

| Appearance | White Crystalline Solid[10] |

| Melting Point | 79-81 °C[10] |

| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF)[10] |

Synthesis of Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside

The preparation of this key intermediate is typically achieved from a readily available starting material, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide. The synthesis involves a nucleophilic substitution at the anomeric carbon.

Causality Behind Experimental Choices:

-

Starting Material: 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide is a common and commercially available glycosyl donor, making it a cost-effective starting point.[11] Its synthesis from glucose pentaacetate is a well-established procedure.[11]

-

Nucleophile: Ethanethiol is used as the sulfur source. Its volatility allows for easy removal of excess reagent after the reaction.

-

Base: A mild base, such as potassium carbonate or sodium hydroxide, is employed to deprotonate the ethanethiol, generating the thiolate nucleophile required for the reaction. The choice of a mild base prevents the premature deacetylation of the sugar.

-

Solvent: A polar aprotic solvent like acetone or acetonitrile is typically used to dissolve the reactants and facilitate the SN2-type reaction.

Experimental Protocol: Synthesis

-

Preparation: To a solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Addition of Thiol: Slowly add ethanethiol (1.2 eq) to the stirring suspension at room temperature.